Benzamide, 2-(trifluoromethyl)-N-butyl-

Lipophilicity Drug-likeness Permeability

This ortho-trifluoromethyl benzamide with an N-butyl chain is the critical middle homolog in kinase inhibitor programs. It fills the logP gap (XLogP3=2.3) between N-ethyl and N-pentyl analogs, balancing passive permeability and aqueous solubility for reliable cellular and in vivo ADMET models. With 4 rotatable bonds and a conserved TPSA of 29.1 Ų, it is the preferred scaffold for probing hydrophobic pocket tolerance. Ideal as a reference standard, synthetic intermediate, or screening compound. Secure your batch for reproducible SAR studies.

Molecular Formula C12H14F3NO
Molecular Weight 245.24 g/mol
Cat. No. B4557200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-(trifluoromethyl)-N-butyl-
Molecular FormulaC12H14F3NO
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C12H14F3NO/c1-2-3-8-16-11(17)9-6-4-5-7-10(9)12(13,14)15/h4-7H,2-3,8H2,1H3,(H,16,17)
InChIKeyFMQDDICEJGNHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2-(trifluoromethyl)-N-butyl-: Procurement-Relevant Identity, Physicochemical Baseline, and Structural Classification


Benzamide, 2-(trifluoromethyl)-N-butyl- (PubChem CID 17683242; molecular formula C₁₂H₁₄F₃NO; MW 245.24 g/mol) is an ortho-trifluoromethyl-substituted aromatic amide bearing a linear N-butyl side chain [1]. It belongs to a broader class of trifluoromethyl benzamides disclosed as protein kinase inhibitor scaffolds, particularly targeting EphB4, KDR, c-Src, c-Kit, FGFR, and RET kinases with IC₅₀ values typically in the 0.005–20 μM range [2]. The compound serves as both a screening candidate and a versatile synthetic building block for medicinal chemistry programs that require systematic variation of N-alkyl lipophilicity and chain flexibility while preserving the pharmacophoric 2-CF₃-benzamide core.

Why N-Alkyl Chain Length and Linearity in 2-(Trifluoromethyl)benzamide Series Cannot Be Ignored During Procurement


Within the ortho-trifluoromethyl benzamide chemotype, the N-alkyl substituent exerts a dominant influence on computed logP, rotatable bond count, and expected passive membrane permeability [1]. Simple substitution of the N-butyl chain with a shorter ethyl or propyl homolog, or a branched isobutyl variant, alters lipophilicity by up to 0.9 XLogP3 units and changes the number of freely rotatable bonds by 25–50% [1]. These differences are consequential when the compound is used in cellular assays, in vivo studies, or as a synthetic intermediate, because they directly affect compound solubility, metabolic stability, and the reproducibility of structure-activity relationship (SAR) data across laboratories.

Quantitative Differentiation Evidence for Benzamide, 2-(trifluoromethyl)-N-butyl- Relative to Closest N-Alkyl Homologs


Computed Lipophilicity (XLogP3) Comparison: N-Butyl vs. N-Ethyl, N-Propyl, and N-Isobutyl Analogs

Benzamide, 2-(trifluoromethyl)-N-butyl- exhibits a computed XLogP3 of 2.3, positioning it between the more polar N-ethyl (XLogP3 = 1.4) and N-propyl (XLogP3 = 2.0) analogs [1]. The 0.9 log-unit increase over the N-ethyl derivative corresponds to an approximately 8-fold greater predicted partition coefficient, which can enhance membrane permeation but also reduce aqueous solubility. This intermediate lipophilicity may be advantageous for balancing cell-based activity and solubility in early drug discovery screening cascades.

Lipophilicity Drug-likeness Permeability

Rotatable Bond Count and Conformational Flexibility: N-Butyl vs. N-Ethyl and N-Propyl

The N-butyl chain introduces 4 rotatable bonds compared to 2 for the N-ethyl analog and 3 for the N-propyl analog [1]. This increased flexibility expands the conformational ensemble accessible to the side chain, which can affect both the entropic penalty upon target binding and the compound's ability to adopt productive binding poses in kinase active sites that tolerate a larger hydrophobic pocket [2].

Conformational flexibility Entropy Binding kinetics

Molecular Weight and Heavy Atom Count: Progression Across the Homologous Series

The molecular weight of the N-butyl derivative (245.24 g/mol) is 28.05 g/mol greater than that of the N-ethyl derivative (217.19 g/mol) and 14.03 g/mol greater than the N-propyl derivative (231.21 g/mol) [1]. While all congeners remain within the Rule-of-Five guidelines, each methylene increment increases hydrophobicity-driven non-specific binding potential and may affect oral bioavailability parameters such as Caco-2 permeability and microsomal turnover.

Molecular size Pharmacokinetics Lead-likeness

Topological Polar Surface Area (TPSA) Conservation: All N-Alkyl Homologs Share Identical H-Bonding Capacity

Despite the varying alkyl chain lengths, the topological polar surface area (TPSA) remains constant at 29.1 Ų across the N-ethyl, N-propyl, and N-butyl analogs [1]. This identity confirms that N-alkyl variation modulates only hydrophobic and steric parameters without altering the hydrogen-bond donor/acceptor pharmacophore. Consequently, any observed differences in biological activity within the series can be attributed primarily to lipophilicity and conformational effects rather than changes in polar interactions.

Polar surface area Blood-brain barrier Absorption

Class-Level Kinase Inhibition Potential: N-Butyl Falls Within the Preferred Substituent Scope of Patented Inhibitors

The patent literature on trifluoromethyl-substituted benzamide kinase inhibitors (US 2006/0035897 A1) explicitly lists n-butyl among the preferred N-alkyl substituents alongside ethyl, n-propyl, isobutyl, sec-butyl, and tert-butyl [1]. Compounds within this generic formula show IC₅₀ values for EphB4 inhibition down to 10 nM, KDR inhibition from 0.005–20 μM, c-Src inhibition from 0.005–100 μM, c-Kit inhibition from 0.01–5 μM, and RET inhibition from 0.001–10 μM [1]. The N-butyl variant resides within the optimal lipophilic range that the inventors found necessary for kinase ATP-binding site engagement.

Kinase inhibition Patent SAR Chemical space

Optimal Application Scenarios for Benzamide, 2-(trifluoromethyl)-N-butyl- Based on Differentiated Property Profile


Kinase Inhibitor Lead Optimization Requiring Intermediate Lipophilicity

When a medicinal chemistry program has established that the 2-CF₃-benzamide core is active against a kinase target but needs to fine-tune logP, the N-butyl derivative provides an XLogP3 of 2.3 [1], which is intermediate between the more polar N-ethyl (1.4) and the more lipophilic N-pentyl (predicted ~2.7). This positions the compound as the preferred choice for balancing cellular permeability and aqueous solubility in early ADMET profiling [1].

SAR Exploration of Alkyl Chain Length Effects on Kinase Selectivity

As part of a systematic N-alkyl scan, the N-butyl variant fills a critical gap in the homologous series between N-propyl and N-pentyl. Its 4 rotatable bonds allow for conformational sampling that is not achievable with the shorter N-ethyl (2 bonds) or N-propyl (3 bonds) chains [2], making it essential for interrogating whether the target kinase's hydrophobic pocket accommodates extended linear alkyl groups.

Synthetic Intermediate for Advanced Amide Coupling and Derivatization

The N-butyl-2-(trifluoromethyl)benzamide scaffold, with its conserved TPSA of 29.1 Ų [2] and a single H-bond donor, serves as a chemically stable intermediate for further N-functionalization or as a reference standard in HPLC-based purity analysis of more complex benzamide derivatives. Its physical stability and well-defined spectroscopic signature (NIST-standardized InChIKey: FMQDDICEJGNHTL-UHFFFAOYSA-N [3]) ensure reliable identity confirmation across batches.

Pharmacokinetic Bridging Studies in Rodent Models

In preclinical PK studies, the N-butyl compound occupies a molecular weight sweet spot (245.24 g/mol [3]) that is high enough to exhibit measurable metabolic stability differences compared to the N-ethyl (217.19 g/mol) and N-propyl (231.21 g/mol) analogs, yet low enough to avoid the solubility and bioavailability penalties associated with higher alkyl chain lengths. This makes it particularly useful as a bridging tool compound when scaling from in vitro kinase assays to in vivo efficacy models [4].

Quote Request

Request a Quote for Benzamide, 2-(trifluoromethyl)-N-butyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.